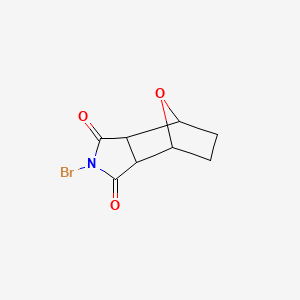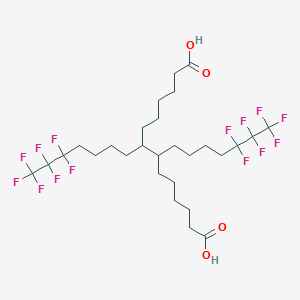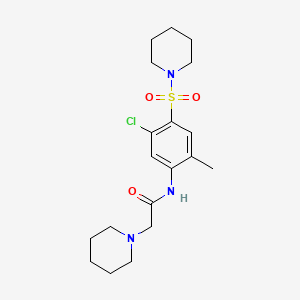
8-Prop-1-enylcaffeine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Prop-1-enylcaffeine: is a derivative of caffeine, a well-known stimulant found in coffee, tea, and various other beveragesThe molecular formula for this compound is C11H14N4O2 , and it has a molecular weight of 234.2545 g/mol .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 8-Prop-1-enylcaffeine typically involves the alkylation of caffeine with a prop-1-enyl halide. The reaction is carried out under basic conditions, often using a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the caffeine molecule, making it more nucleophilic. The reaction is usually performed in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the alkylation process.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The reaction mixture is then subjected to purification techniques such as recrystallization or chromatography to isolate the desired product.
化学反応の分析
Types of Reactions: 8-Prop-1-enylcaffeine undergoes various chemical reactions, including:
Oxidation: The prop-1-enyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The double bond in the prop-1-enyl group can be reduced to form a propyl group.
Substitution: The prop-1-enyl group can participate in nucleophilic substitution reactions, where the double bond acts as a site for electrophilic attack.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst under hydrogen gas (H2) atmosphere.
Substitution: Electrophilic reagents such as halogens (Br2, Cl2) or acids (HCl, HBr) can be used.
Major Products:
Oxidation: Formation of prop-1-enyl aldehyde or prop-1-enyl carboxylic acid.
Reduction: Formation of 8-propylcaffeine.
Substitution: Formation of halogenated derivatives of this compound.
科学的研究の応用
8-Prop-1-enylcaffeine has several scientific research applications, including:
Chemistry: Used as a model compound to study the effects of alkylation on the chemical properties of caffeine and its derivatives.
Biology: Investigated for its potential effects on cellular metabolism and signaling pathways, particularly those involving adenosine receptors.
Medicine: Explored for its potential use as a stimulant with modified pharmacokinetic properties compared to caffeine.
作用機序
The mechanism of action of 8-Prop-1-enylcaffeine is similar to that of caffeine, primarily involving the antagonism of adenosine receptors in the central nervous system. By blocking the binding of adenosine to its receptors, this compound prevents the inhibitory effects of adenosine, leading to increased release of neurotransmitters such as dopamine and norepinephrine. This results in enhanced alertness, reduced perception of fatigue, and improved cognitive performance .
類似化合物との比較
Caffeine: The parent compound, known for its stimulant effects.
Theobromine: A methylxanthine alkaloid found in chocolate, with milder stimulant effects compared to caffeine.
Theophylline: Another methylxanthine alkaloid used in the treatment of respiratory diseases like asthma.
Uniqueness of 8-Prop-1-enylcaffeine: This modification can lead to differences in pharmacokinetics, receptor binding affinity, and overall biological activity compared to its parent compound, caffeine .
特性
CAS番号 |
73747-39-4 |
|---|---|
分子式 |
C11H14N4O2 |
分子量 |
234.25 g/mol |
IUPAC名 |
1,3,7-trimethyl-8-[(E)-prop-1-enyl]purine-2,6-dione |
InChI |
InChI=1S/C11H14N4O2/c1-5-6-7-12-9-8(13(7)2)10(16)15(4)11(17)14(9)3/h5-6H,1-4H3/b6-5+ |
InChIキー |
NLJFVWINVFJJCG-AATRIKPKSA-N |
異性体SMILES |
C/C=C/C1=NC2=C(N1C)C(=O)N(C(=O)N2C)C |
正規SMILES |
CC=CC1=NC2=C(N1C)C(=O)N(C(=O)N2C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![ethyl 4-[(N-methyl-C-phenylcarbonimidoyl)amino]benzoate](/img/structure/B14462029.png)


![2-Methyl-1,6-dioxaspiro[4.5]decane](/img/structure/B14462047.png)

